molecular formula C21H36S5 B14283675 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro- CAS No. 123405-67-4

1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-

Cat. No.: B14283675
CAS No.: 123405-67-4
M. Wt: 448.8 g/mol
InChI Key: YFIDOAZSKPHRIQ-UHFFFAOYSA-N
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Description

1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro- is a complex organic compound characterized by its unique structure containing multiple sulfur atoms and a long hexadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro- typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes. This reaction forms the core dithiolo-dithiin structure, which can then be further functionalized . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the dithiolo-dithiin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro- involves its interaction with various molecular targets. The compound’s sulfur atoms can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, its unique structure allows it to participate in redox reactions, which can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro- is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules or those that interact with lipid membranes .

Properties

CAS No.

123405-67-4

Molecular Formula

C21H36S5

Molecular Weight

448.8 g/mol

IUPAC Name

5-hexadecyl-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione

InChI

InChI=1S/C21H36S5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-23-19-20(24-18)26-21(22)25-19/h18H,2-17H2,1H3

InChI Key

YFIDOAZSKPHRIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1CSC2=C(S1)SC(=S)S2

Origin of Product

United States

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